Grk6-IN-1
CAS No.:
Cat. No.: VC16019007
Molecular Formula: C22H23ClN6O2
Molecular Weight: 438.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23ClN6O2 |
|---|---|
| Molecular Weight | 438.9 g/mol |
| IUPAC Name | 2-N-[(4-chloro-2-methoxyphenyl)methyl]-4-N-(5-ethyl-1H-pyrazol-3-yl)-5-methoxyquinazoline-2,4-diamine |
| Standard InChI | InChI=1S/C22H23ClN6O2/c1-4-15-11-19(29-28-15)26-21-20-16(6-5-7-17(20)30-2)25-22(27-21)24-12-13-8-9-14(23)10-18(13)31-3/h5-11H,4,12H2,1-3H3,(H3,24,25,26,27,28,29) |
| Standard InChI Key | ACLLLJSNOCYQOJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=NN1)NC2=NC(=NC3=C2C(=CC=C3)OC)NCC4=C(C=C(C=C4)Cl)OC |
Introduction
GRK6 in Cellular Physiology and Disease Pathogenesis
Structural and Functional Roles of GRK6
GRK6 belongs to the G protein-coupled receptor kinase family, which phosphorylates activated GPCRs to initiate receptor desensitization and internalization. Unlike other GRKs, GRK6 exhibits unique substrate specificity and participates in both GPCR-dependent and independent signaling . Structural studies reveal that GRK6 contains a conserved kinase domain flanked by regulatory regions that mediate interactions with downstream effectors such as DNA-PKcs and STAT3 .
GRK6 in Hematologic Malignancies
Genetic knockdown studies established GRK6 as essential for the survival of MM cells. Depletion of GRK6 triggers apoptosis in MM cell lines by disrupting prosurvival signaling pathways, particularly those involving reactive oxygen species (ROS) homeostasis . Transcriptomic analyses of GRK6-deficient hematopoietic stem cells (HSCs) show dysregulation of 1,243 genes, including key mediators of lymphoid differentiation and oxidative stress response .
GRK6 in Immune Dysregulation
GRK6 knockout mice develop lymphocytopenia, autoimmune phenotypes, and iron overload due to impaired clearance of apoptotic cells and senescent erythrocytes . These animals exhibit:
The kinase’s role in immune homeostasis extends to granulocyte chemotaxis, where GRK6 deficiency exacerbates dextran sodium sulfate-induced colitis and transition to chronic inflammation .
Development of GRK6-IN-1
Hit Identification and Optimization
A focused screen of 1,248 kinase inhibitors identified two initial hits with moderate GRK6 inhibitory activity (IC₅₀ = 120–180 nM) . Structure-activity relationship (SAR) studies centered on a 4-aminoquinazoline scaffold yielded compound 18 (later designated GRK6-IN-1), which achieved:
| Property | Value | Source |
|---|---|---|
| Biochemical IC₅₀ | 6 nM | |
| Selectivity (85-kinase panel) | >100-fold vs. GRK2/5 | |
| Molecular Weight | 438.91 g/mol | |
| Solubility (DMSO) | 50 mg/mL (113.92 mM) |
Mechanistic Insights and Cellular Activity
GRK6 Inhibition and MM Cell Death
In MM.1S cells, GRK6-IN-1 (1 μM) reduces viability by 78% within 48 hours through:
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DNA-PKcs Dysregulation: Impaired phosphorylation at Ser-2056 (↓64%)
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Synergy with Proteasome Inhibitors: Combination index (CI) = 0.32 with bortezomib
Immunomodulatory Effects
GRK6-IN-1 pretreatment (100 nM) alters macrophage function:
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Cytokine Secretion: IL-10 production ↓40% in LPS-stimulated macrophages
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p38 MAPK Signaling: Phospho-p38 levels ↑3.1-fold post-TNFα stimulation
Challenges and Future Directions
Discrepancies in Potency Measurements
Notably, source reports an IC₅₀ of 120 nM, conflicting with . Potential explanations include:
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Assay condition variations (ATP concentration, incubation time)
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Lot-to-lot compound variability
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Transcriptional vs. translational GRK6 inhibition
Clinical Development Considerations
Key parameters for translation:
| Parameter | Current Status | Target |
|---|---|---|
| Oral Bioavailability | Not reported | >30% |
| Plasma Protein Binding | 89% (predicted) | <95% |
| hERG Inhibition | IC₅₀ >10 μM | >10 μM |
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